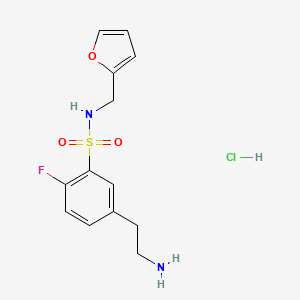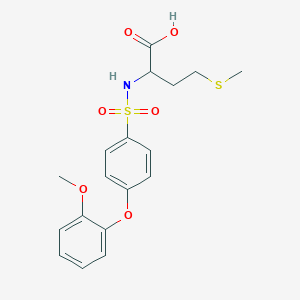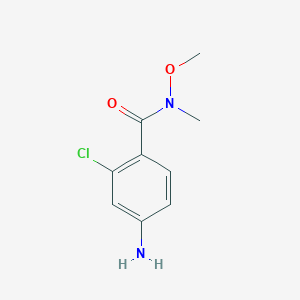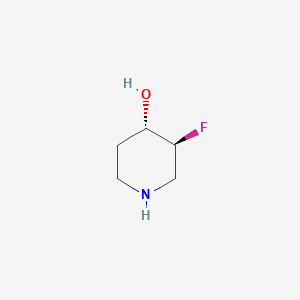![molecular formula C25H17ClF2N4O2 B2793762 2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chloro-2-fluorophenyl)acetamide CAS No. 1185039-34-2](/img/structure/B2793762.png)
2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chloro-2-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chloro-2-fluorophenyl)acetamide is a synthetic organic compound with potential applications in medicinal chemistry. This compound features a complex structure combining indole and pyrimidine derivatives, which are often found in bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Initial Preparation: : The synthesis of this compound generally starts with the preparation of the indole core. A common method is the Fischer indole synthesis, which involves reacting phenylhydrazine with a ketone or aldehyde.
Fluorination and Chlorination: : Specific fluorination and chlorination steps are employed to introduce fluorine and chlorine atoms at desired positions on the aromatic rings. Reagents like N-fluorobenzenesulfonimide (NFSI) for fluorination and thionyl chloride for chlorination are typically used.
Pyrimidoindole Formation: : The indole derivative is then fused with a pyrimidine ring through cyclization reactions. This might involve the use of strong acids or bases under high temperatures.
Acetamide Formation: : The final step involves coupling the substituted pyrimidoindole with an acetamide derivative. This is usually carried out using coupling agents like EDC (ethyl(dimethylaminopropyl) carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods may involve continuous flow synthesis to streamline the process and improve yields. Techniques like microwave-assisted synthesis and solvent-free conditions are often explored to reduce the environmental impact and enhance reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : This compound can undergo oxidation to introduce further functional groups or modify existing ones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reduction reactions, using agents such as lithium aluminum hydride (LiAlH₄), can be employed to reduce specific functional groups, such as nitro groups to amines.
Substitution: : The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to electron-withdrawing groups.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate, chromium trioxide.
Reduction Reagents: : Lithium aluminum hydride, sodium borohydride (NaBH₄).
Substitution Conditions: : Solvents like dimethylformamide (DMF), bases like sodium hydride (NaH).
Major Products Formed
Oxidation Products: : Ketones, carboxylic acids.
Reduction Products: : Amines, alcohols.
Substitution Products: : Various substituted aromatic derivatives.
Applications De Recherche Scientifique
Chemistry: : It serves as a valuable intermediate for synthesizing other complex organic molecules.
Biology: : Due to its structural complexity, it can be used to study protein-ligand interactions.
Medicine: : This compound might exhibit pharmacological activities, making it a candidate for drug development, particularly in oncology and infectious diseases.
Industry: : It could be utilized in the synthesis of dyes and pigments due to its stable aromatic structure.
Mécanisme D'action
The mechanism by which this compound exerts its effects largely depends on its interaction with biological targets:
Molecular Targets: : It might interact with enzymes or receptors, inhibiting or activating their functions.
Pathways Involved: : The pathways can include inhibition of kinases, modulation of cell signaling cascades, or interference with DNA replication processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chlorophenyl)acetamide: : Lacks fluorine atoms, potentially altering its biological activity.
2-(3-benzyl-8-chloro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chloro-2-fluorophenyl)acetamide: : Substitutes chlorine for one of the fluorine atoms, which may impact its reactivity and binding affinity.
Highlighting Uniqueness
The unique combination of fluorine and chlorine substituents in 2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chloro-2-fluorophenyl)acetamide can significantly affect its electronic properties and steric interactions, offering distinct advantages in its pharmacological profile and chemical reactivity. This makes it a compelling subject for further research and development in various scientific domains.
Propriétés
IUPAC Name |
2-(3-benzyl-8-fluoro-4-oxopyrimido[5,4-b]indol-5-yl)-N-(4-chloro-2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17ClF2N4O2/c26-16-6-8-20(19(28)10-16)30-22(33)13-32-21-9-7-17(27)11-18(21)23-24(32)25(34)31(14-29-23)12-15-4-2-1-3-5-15/h1-11,14H,12-13H2,(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWFLOZDGGZPFBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C(C2=O)N(C4=C3C=C(C=C4)F)CC(=O)NC5=C(C=C(C=C5)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17ClF2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methanol](/img/structure/B2793681.png)



![3-amino-N-(3-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2793685.png)

![2-Chloro-N-(5,5-dioxo-5lambda6-thiaspiro[3.5]nonan-8-yl)propanamide](/img/structure/B2793690.png)
![2-(4-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-N-[2-(4-morpholinyl)ethyl]-1,3-oxazol-5-amine](/img/structure/B2793691.png)
![2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2793692.png)
![3-(4-Fluorophenyl)-1-phenylimidazo[1,5-a]pyridine](/img/structure/B2793693.png)




